5-Bromo Indolin-2-one Derivatives Exhibit Superior Cytotoxic Potency Compared to Other Halogen and Unsubstituted Analogs
In a controlled study comparing the cytotoxic activity of 3-substituted indolin-2-one derivatives against MCF-7 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma) cell lines, the compound bearing a 5-bromo substituent (Compound IVa) was the most potent derivative in the series [1]. Its IC50 values were 6.0 µM (MCF-7) and 13.13 µM (HT-29), substantially lower than the next most active analog IVb (9.3 µM and 10.75 µM, respectively) and far superior to compounds with 5-chloro, 5-fluoro, or unsubstituted cores, many of which exceeded 100 µM [1].
| Evidence Dimension | Half-maximal inhibitory concentration (IC50) in MTT cytotoxicity assay |
|---|---|
| Target Compound Data | Compound IVa (5-bromo-2-oxoindolin-3-ylidene derivative): IC50 = 6.0 µM (MCF-7), 13.13 µM (HT-29) |
| Comparator Or Baseline | Compound IVb (5-fluoro analog): IC50 = 9.3 µM (MCF-7), 10.75 µM (HT-29); Compounds IVc-e and Va-h with Cl, F, H, or other substituents: IC50 >100 µM against one or both cell lines |
| Quantified Difference | 5-bromo derivative is 1.55-fold more potent than the 5-fluoro analog on MCF-7; >16-fold more potent than inactive analogs |
| Conditions | Human MCF-7 breast adenocarcinoma and HT-29 colon adenocarcinoma cell lines; 48 h MTT assay; data from Mokhtari et al., Iran J Pharm Res. 2012 |
Why This Matters
The 5-bromo substitution consistently delivers the highest cytotoxic potency among halogen variations, making 5-bromo-3-(hydroxyamino)indol-2-one the preferred starting material for medicinal chemistry campaigns targeting anticancer indolin-2-one leads.
- [1] Mokhtari S, Mosaddegh M, Hamzeloo Moghadam M, Soleymani Z, Ghafari S, Kobarfard F. Synthesis and Cytotoxic Evaluation of Novel 3-Substituted Derivatives of 2-Indolinone. Iran J Pharm Res. 2012 Spring;11(2):411-421. PMID: 24250465; PMCID: PMC3832156. View Source
